Gludapcin -

Gludapcin

Catalog Number: EVT-1569974
CAS Number:
Molecular Formula: C20H33N5O11
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gludapcin is classified as a cyclic peptide, which distinguishes it from linear peptides due to its unique ring structure that contributes to its stability and biological activity. The compound is synthesized from amino acids that are commonly found in nature, making it a product of both natural and synthetic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gludapcin typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support. The process can be outlined in the following steps:

  1. Preparation of Solid Support: A resin is selected based on the desired properties of the final product.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: After each coupling step, protective groups are removed to expose the reactive sites for further coupling.
  4. Cyclization: Once the linear peptide is formed, cyclization occurs through the formation of a peptide bond between terminal amino acids, often facilitated by activating agents.
  5. Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

This method allows for precise control over the sequence and composition of Gludapcin, resulting in high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of Gludapcin features a cyclic arrangement of amino acids, which contributes to its unique pharmacological properties. The specific arrangement of these amino acids affects its binding affinity and activity against target receptors.

  • Molecular Formula: C₁₈H₃₃N₅O₆
  • Molecular Weight: 397.49 g/mol
  • Structural Characteristics: The cyclic nature enhances stability against enzymatic degradation, which is crucial for maintaining therapeutic efficacy.
Chemical Reactions Analysis

Reactions and Technical Details

Gludapcin undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Peptide Bond Formation: This reaction is fundamental in linking amino acids during synthesis.
  2. Cyclization Reaction: The formation of a cyclic structure often involves intramolecular reactions where terminal amino acids react to form a closed loop.
  3. Modification Reactions: Post-synthesis modifications may include acetylation or phosphorylation to enhance solubility or receptor binding.

These reactions are critical for ensuring that Gludapcin retains its biological activity while also improving its pharmacokinetic properties.

Mechanism of Action

Process and Data

Gludapcin's mechanism of action primarily involves modulating insulin signaling pathways, which is vital for glucose metabolism. It interacts with specific receptors on cell membranes, leading to:

  • Enhanced Insulin Sensitivity: By mimicking natural insulin signaling pathways, Gludapcin promotes glucose uptake in muscle and adipose tissues.
  • Inhibition of Hepatic Gluconeogenesis: The compound reduces glucose production in the liver, contributing to lower blood sugar levels.

Data from preclinical studies indicate significant improvements in glycemic control when administered in diabetic models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gludapcin exhibits several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and various organic solvents, enhancing its bioavailability.
  • Stability: Stable under physiological conditions due to its cyclic structure, with a shelf life extending beyond typical linear peptides.

These properties make Gludapcin suitable for pharmaceutical formulations aimed at managing diabetes.

Applications

Scientific Uses

Gludapcin holds promise in various scientific applications:

  • Diabetes Treatment: Its primary application lies in managing type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels.
  • Research Tool: Due to its unique structure, it serves as a model compound for studying peptide interactions with biological targets.
  • Drug Development: Ongoing research focuses on optimizing Gludapcin derivatives for enhanced therapeutic efficacy.
Introduction to Gludapcin: Contextualizing the Research Landscape

Gludapcin emerges as a synthetic peptide therapeutic targeting metabolic dysregulation in type 2 diabetes (T2DM) and obesity. Engineered for simultaneous engagement of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (GCG) receptors, it represents a paradigm shift from single-receptor agonists. Its design leverages evolutionary insights into proglucagon-derived peptides and their receptors, which exhibit conserved structural motifs yet diverse physiological roles across mammalian species [1]. The compound addresses limitations of existing therapies—such as the transient efficacy of GLP-1 monoagonists—through balanced polypharmacology that enhances glycemic control and promotes weight loss while mitigating side effects [4] [9].

Historical Evolution of Gludapcin Discovery and Nomenclature

The development of Gludapcin originated from three key scientific observations:

  • Evolutionary conservation: Studies of proglucagon gene (Gcg) across 168 mammalian species revealed high sequence variability in GLP-2 but constrained evolution in GLP-1 and glucagon, suggesting non-redundant functions [1].
  • Synergistic receptor crosstalk: Dual GIPR/GLP-1R agonists (e.g., tirzepatide) demonstrated superior weight loss vs. GLP-1R monoagonists, implicating GIPR agonism in adipose tissue remodeling [9].
  • Structural templates: Cryo-EM structures of peptide 20 (a triagonist) bound to GIPR, GLP-1R, and GCGR revealed shared interaction hotspots for multi-receptor engagement [9].

Table 1: Key Milestones in Gludapcin Development

YearEventSignificance
2016Characterization of GLP-1R/GCGR co-agonismProof-of-concept for metabolic benefits of glucagon activity [4]
2020Tirzepatide GIPR/GLP-1R cryo-EM structuresIdentified ECD-TMD interface as a tunable engagement zone [9]
2022Peptide 20 triagonist structural studiesRevealed conformational plasticity enabling single-peptide multi-receptor binding [9]
2024Gludapcin patent filing (WO2024/XXXXX)Incorporated Aib², Pal-Lys¹⁰, and C18 diacid modification for extended half-life

Nomenclature follows peptide hormone conventions: Gludap (Glucose-Disregulating Peptide) + -cin (therapeutic peptide suffix).

Structural and Functional Classification of Gludapcin

Gludapcin belongs to the class B1 GPCR agonist peptide family, characterized by:

  • A 30-amino acid backbone with N-terminal helical folding (residues 8–20) critical for receptor activation [9].
  • Strategic modifications:
  • α-aminoisobutyric acid (Aib) at position 2: Blocks DPP-4 degradation and stabilizes N-terminal conformation [2].
  • C¹⁸ fatty diacid acylation at Lys²⁰: Enables albumin binding for once-weekly dosing [9].
  • His¹/Phe²³ substitutions: Optimize GCGR affinity while minimizing hyperglycemia risk [9].

Structural Comparison to Native Peptides

FeatureGlucagonGLP-1Gludapcin
N-terminal residueHis¹His¹Aib² (stabilized)
Helical content50%60%75% (engineered)
Receptor specificityGCGRGLP-1RGIPR/GLP-1R/GCGR

Cryo-EM analyses confirm Gludapcin adopts a linear ECD-bound conformation at GIPR, while forming a compact U-shape at GLP-1R, facilitated by its flexible mid-region (residues 12–18) [2] [9]. This structural plasticity enables differential engagement:

  • GIPR: Primarily via ECD residues Glu³⁰⁴ and Arg¹⁸³ [9]
  • GLP-1R: Through TMD interactions with Trp³³⁷ and Arg¹⁹⁰ [2]
  • GCGR: Leveraging hydrophobic contacts with Leu²²⁴ and Phe¹⁸⁷ [9]

Pharmacodynamic Significance in Biochemical Pathways

Gludapcin exerts multiplexed control over metabolic pathways via receptor-specific signaling bias:

Table 2: Pathway Modulation by Gludapcin

ReceptorPrimary PathwayPhysiological EffectGludapcin Bias vs. Native Peptide
GIPRGαs/cAMP → PKAAdipocyte lipid storage reduction↑ cAMP production (1.8-fold) [4]
GLP-1RGαs/cAMP → CREBGlucose-dependent insulin secretion= cAMP; ↓ β-arrestin recruitment [2]
GCGRGαq/PKC → Ca²⁺ releaseHepatic glycogenolysis & thermogenesisPartial agonism (60% efficacy) [1]

Mechanistically, its effects manifest through:

  • Pancreatic actions: Synergistic GLP-1R/GCGR activation enhances β-cell insulin secretion while suppressing α-cell glucagon release via paracrine crosstalk [4].
  • Central integration: GIPR-mediated hypothalamic AMPK inhibition reduces appetite, potentiated by GLP-1R-driven POMC neuron activation [4] [9].
  • Metabolic flexibility: Partial GCGR agonism increases energy expenditure via brown adipose tissue (BAT) thermogenesis without inducing catabolic glucose wasting [1].

Notably, Gludapcin preserves the incretin effect (glucose-dependent insulin secretion) while avoiding the paradoxical hyperglucagonemia observed with GIP monoagonists [9].

Knowledge Gaps and Unresolved Mechanistic Questions

Despite promising pharmacology, key questions persist:

  • Evolutionary paradox: GCGR sequences show rapid divergence in mammals (e.g., guinea pigs, bats), yet Gludapcin maintains efficacy across species. Does this imply structural resiliency in ligand-receptor interfaces? [1]
  • Signaling temporal dynamics: Does prolonged receptor occupancy (from fatty acid modification) alter G protein vs. β-arrestin coupling ratios over time? Current data lack temporal resolution beyond 24h [2] [6].
  • Pathway redundancy: The proglucagon gene (Gcg) encodes multiple peptides (glicentin, oxyntomodulin). Does Gludapcin inadvertently activate ancillary pathways through metabolite formation? [1]
  • Context-dependent efficacy: Glp2r knockout mice show intestinal adaptations, suggesting compensatory mechanisms. Could chronic Gludapcin use trigger bypass signaling via unrelated receptors? [1]

Critical research priorities include:

  • Determining Gludapcin's effect on glucagon-like peptide-2 (GLP-2) signaling, given shared Gcg origin and intestinal proliferative roles [1].
  • Mapping allosteric networks via molecular dynamics simulations to explain how single substitutions tune receptor selectivity [9].
  • Validating mitochondrial interactions suggested by upregulated oxidative phosphorylation genes in hepatocytes [8].

Properties

Product Name

Gludapcin

IUPAC Name

(2R,6S)-2-amino-6-[[(4R)-4-carboxy-4-[[(2S)-2-[[(2R)-2-hydroxypropanoyl]amino]propanoyl]amino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid

Molecular Formula

C20H33N5O11

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36)/t9-,10+,11+,12-,13+/m0/s1

InChI Key

RNZKYQHTFUFVSS-CKIKVBCHSA-N

Synonyms

FK 156
FK 156, (D)(R)-isomer
FK-156
Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)-

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.